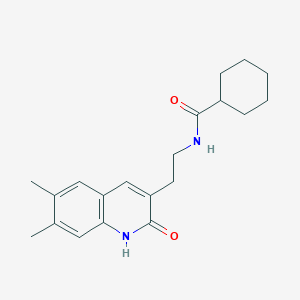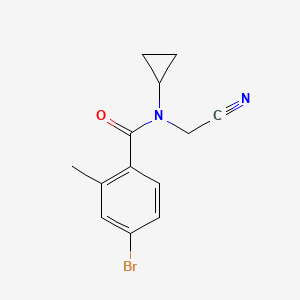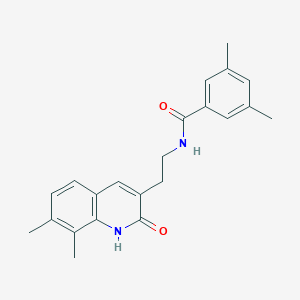![molecular formula C21H21ClN2O3 B2474266 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride CAS No. 2418732-92-8](/img/structure/B2474266.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride is a chemical compound with a unique structure that combines a cyclobutyl ring, a chromene moiety, and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl and chromene intermediates. The key steps include:
Formation of the Cyclobutyl Intermediate: This can be achieved through a cyclization reaction using appropriate starting materials and catalysts.
Synthesis of the Chromene Intermediate: This involves the formation of the chromene ring through a series of condensation and cyclization reactions.
Coupling of Intermediates: The cyclobutyl and chromene intermediates are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride can be compared with other similar compounds, such as:
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide: The free base form without the hydrochloride salt.
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrobromide: The hydrobromide salt form.
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;acetate: The acetate salt form.
Propriétés
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3.ClH/c22-13-21(14-6-2-1-3-7-14)11-15(12-21)23-20(25)19-10-17(24)16-8-4-5-9-18(16)26-19;/h1-10,15H,11-13,22H2,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVURSKSGDGNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2474186.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2474187.png)



![N-[2-[4-(2,3-Dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2474193.png)
![4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)
![N-methyl-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide](/img/structure/B2474195.png)



![1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol](/img/structure/B2474205.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)
